REACTION_CXSMILES
|
C[NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH3:7][C:8]1[C:9]([O:11][C:12](=O)[C:13]=1[CH3:14])=[O:10].[CH3:16]O>C(Cl)(Cl)Cl>[CH3:16][N:5]([CH2:4][CH2:3][N:2]1[C:9](=[O:10])[C:8]([CH3:7])=[C:13]([CH3:14])[C:12]1=[O:11])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
C/C=1/C(=O)OC(\C1\C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallised from acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C)CCN1C(C(=C(C1=O)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |